2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14520283
InChI: InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23)
SMILES:
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14520283

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name 2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23)
Standard InChI Key UWGHMFAQERCZMO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound combines three structural domains:

  • Naphtho[2,1-b]furan: A fused bicyclic system comprising a naphthalene ring fused to a furan oxygen heterocycle. This moiety is known for planar rigidity and π-conjugation, enhancing binding affinity in biological systems .

  • Acetamide linker: A methylene group bonded to a carbonyl (-C=O) and amine (-NH-), facilitating hydrogen bonding and solubility modulation.

  • Pyridin-3-ylmethyl group: A pyridine ring substituted at the 3-position, introducing nitrogen-based polarity and potential for metal coordination .

Table 1: Molecular Properties of Analogous Compounds

PropertyNaphtho[2,1-b]furan-2-carbohydrazide 2-(Naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Molecular FormulaC₁₃H₁₀N₂O₂C₁₈H₁₆N₂O
Molecular Weight (g/mol)226.23276.30
Melting Point (°C)252–255Not reported
Density (g/cm³)1.346Not reported

Synthetic Pathways and Optimization

Precursor Synthesis: Naphtho[2,1-b]furan Intermediates

The naphthofuran core is typically synthesized via Knoevenagel condensation or cyclization reactions. For example, ethyl naphtho[2,1-b]furan-2-carboxylate is prepared by refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate and potassium carbonate in DMF . Subsequent hydrazide formation involves hydrazine hydrate reflux, yielding naphtho[2,1-b]furan-2-carbohydrazide .

Acetamide Formation

The target compound likely forms via amide coupling between naphtho[2,1-b]furan-1-acetic acid and 3-(aminomethyl)pyridine. A plausible route involves:

  • Activation of the carboxylic acid: Using coupling agents like EDC/HOBt.

  • Nucleophilic attack: The pyridinylmethyl amine reacts with the activated carbonyl, forming the acetamide bond .

Table 2: Reaction Conditions for Analogous Acetamides

StepReagents/ConditionsYield (%)Reference
Carboxylic acid activationEDC, HOBt, DCM, RT85–90
Amide coupling3-(Aminomethyl)pyridine, DIPEA, DCM75–80

Physicochemical and Spectral Properties

Stability and Solubility

The naphthofuran core confers thermal stability, evidenced by high melting points (252–255°C in carbohydrazide analogs) . The pyridine group enhances water solubility via hydrogen bonding, though logP calculations predict moderate lipophilicity (estimated cLogP = 3.2).

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), N-H bend (~3300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

  • ¹H NMR: Key signals:

    • Pyridine protons: δ 8.2–8.5 ppm (multiplet).

    • Naphthofuran protons: δ 7.1–8.3 ppm (multiplet).

    • Acetamide CH₂: δ 3.8–4.1 ppm (singlet) .

Challenges and Future Directions

  • Synthetic Scalability: Optimize one-pot multicomponent reactions to improve yields beyond 70% .

  • Toxicity Profiling: Assess hepatotoxicity risks associated with naphthofuran metabolites.

  • Formulation Development: Explore nanoencapsulation to enhance bioavailability.

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